molecular formula C19H11BrN4 B15078139 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-78-5

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B15078139
CAS No.: 114991-78-5
M. Wt: 375.2 g/mol
InChI Key: GYVSQRFJZGZALJ-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine is a complex organic compound that belongs to the class of phenazine derivatives. Phenazines are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 2-bromobenzaldehyde with 1,2-diaminobenzene under oxidative conditions. This reaction can be catalyzed by various agents, including palladium catalysts, to facilitate the formation of the imidazo[4,5-b]phenazine core . The reaction conditions often require elevated temperatures and the presence of an oxidizing agent such as potassium persulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes involved in cellular metabolism, leading to cell death. The generation of reactive oxygen species (ROS) also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-bromophenyl)-1H-imidazo[4,5-b]phenazine is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity. The bromine substituent can participate in additional chemical reactions, making the compound more versatile for various applications .

Properties

CAS No.

114991-78-5

Molecular Formula

C19H11BrN4

Molecular Weight

375.2 g/mol

IUPAC Name

2-(2-bromophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11BrN4/c20-12-6-2-1-5-11(12)19-23-17-9-15-16(10-18(17)24-19)22-14-8-4-3-7-13(14)21-15/h1-10,21H

InChI Key

GYVSQRFJZGZALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2)Br

Origin of Product

United States

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